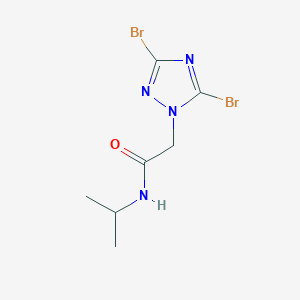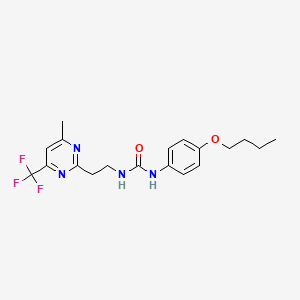
1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H23F3N4O2 and its molecular weight is 396.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Applications
Synthesis of Pyrimidinones : A study by Bonacorso et al. (2003) discussed the synthesis of a series of pyrimidinones, including derivatives similar to the compound , which were obtained from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. Such compounds have potential applications in various fields including pharmaceuticals and agrochemicals (Bonacorso et al., 2003).
Formation of Hydrogen Bonds in Dimerization : The dimerization properties of related compounds, specifically ureidopyrimidones, were examined by Beijer et al. (1998). They found that these compounds can form strong dimers through quadruple hydrogen bonding, which is significant in the field of supramolecular chemistry (Beijer et al., 1998).
Reactivity with Isocyanate and Isothiocyanate : Yamanaka et al. (1979) explored the reactivity of 4-alkoxypyrimidine 1-oxides, closely related to the compound of interest, with phenyl isocyanate and phenyl isothiocyanate. This study provides insights into the chemical behavior of such compounds, which can be useful in synthetic chemistry (Yamanaka et al., 1979).
Pharmaceutical and Medicinal Chemistry
Anticancer Potential : A study by Guagnano et al. (2011) on a series of N-aryl-N'-pyrimidin-4-yl ureas, which are structurally related to the compound , revealed their potential as inhibitors of fibroblast growth factor receptor tyrosine kinases. These findings suggest possible applications in cancer therapy (Guagnano et al., 2011).
Antioxidant Activity : Research by George et al. (2010) on derivatives of 5-thioxo 6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one, which are similar to the target compound, showed antioxidant activity. Such properties are valuable in the development of new therapeutic agents (George et al., 2010).
Synthesis and Evaluation for Anticancer Activity : Feng et al. (2020) synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are structurally related to the compound . These derivatives demonstrated significant antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-3-4-11-28-15-7-5-14(6-8-15)25-18(27)23-10-9-17-24-13(2)12-16(26-17)19(20,21)22/h5-8,12H,3-4,9-11H2,1-2H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFUDNWGBJION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
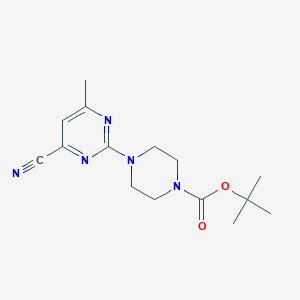
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)
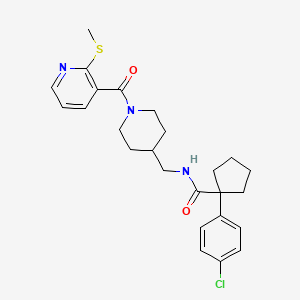

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)

![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2990671.png)

![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)
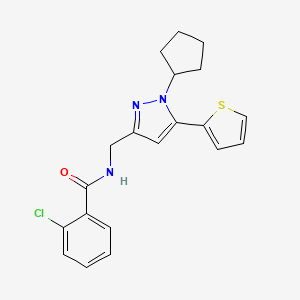
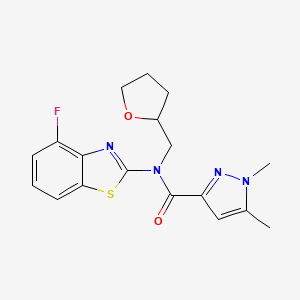
![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)

